![molecular formula C18H14FN5O2 B2654684 6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 847387-20-6](/img/structure/B2654684.png)
6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a triazole-pyrimidine hybrid compound .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, including “this compound”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of “this compound” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Scientific Research Applications
Anticancer Activity
- Tubulin Polymerization Inhibition: Triazolopyrimidines have been studied for their unique mechanism of inhibiting tubulin polymerization. They do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin, showing potential to overcome multidrug resistance in cancer treatment (Zhang et al., 2007).
Antimicrobial Activity
- Antibacterial Properties: A novel derivative of pyrimidine, related to the triazolopyrimidines, showed antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antimicrobial agents (Lahmidi et al., 2019).
Antimalarial Potential
- Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase: Designed triazolopyrimidine derivatives were evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in Plasmodium species, indicating potential antimalarial applications (Ibrahim et al., 2021).
Antitumor and Antimicrobial Activities
- Development of Pyridine Derivatives: Research involving the synthesis of pyridine derivatives, which share a structural motif with triazolopyrimidines, has indicated their potential in exhibiting both antitumor and antimicrobial activities, highlighting the versatility of this chemical scaffold in drug development (Riyadh, 2011).
Phosphodiesterase Inhibition
- Cognitive Impairment Treatment: Certain triazolopyrimidines have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with implications for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-26-15-8-6-14(7-9-15)24-17-16(21-22-24)18(25)23(11-20-17)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKGESIYZCSJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2654601.png)
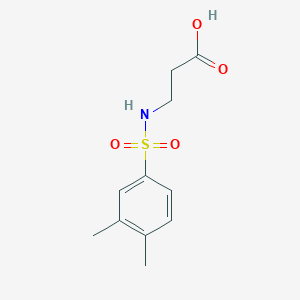
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)

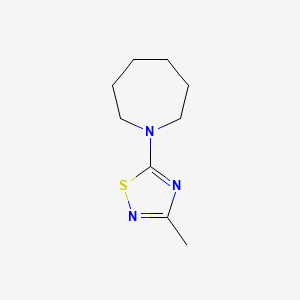
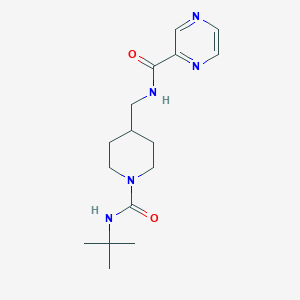
![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654611.png)
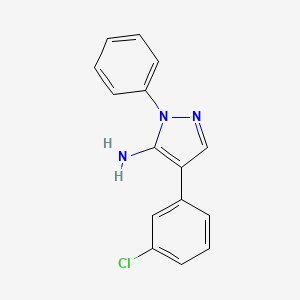

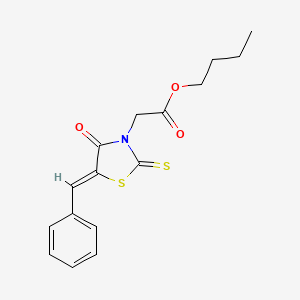

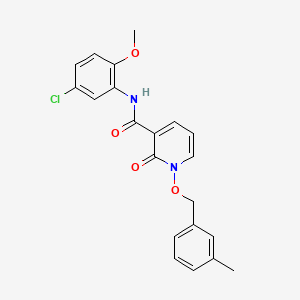

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)
